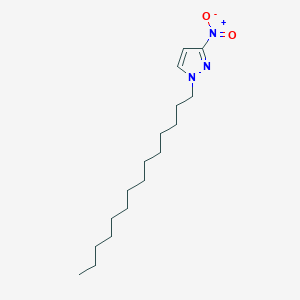

3-Nitro-1-tetradecyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-tetradecylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFRTWLZFPASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Nitro 1 Tetradecyl 1h Pyrazole

Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitrated heterocyclic compounds. In this mechanism, the nitro group acts as a powerful activating group and can also serve as a leaving group, facilitating the introduction of various nucleophiles onto the pyrazole ring. uni-rostock.de

The regioselectivity of nucleophilic substitution on nitropyrazoles is highly dependent on the substitution pattern of the ring. For instance, in 3,4,5-trinitro-1H-pyrazole, nucleophilic attack preferentially occurs at the C4 position. researchgate.netresearchgate.netresearchgate.net However, when a methyl group is present at the N1 position (1-methyl-3,4,5-trinitropyrazole), the substitution regioselectively shifts to the C5 position. researchgate.net In the case of N-substituted 3,4-dinitropyrazoles, the nitro group at the C3 position is selectively replaced. researchgate.net

For 3-Nitro-1-tetradecyl-1H-pyrazole, the pyrazole ring is substituted with a single nitro group at the C3 position. This position is electronically activated towards nucleophilic attack. Therefore, any nucleophilic substitution reaction involving the displacement of the nitro group would occur exclusively at the C3 position, as it is the only activated site and there are no competing nitro groups at other positions.

The N1-tetradecyl substituent exerts both electronic and steric influences on the reactivity of the pyrazole ring. Long-chain alkyl groups are known to be electron-donating through an inductive effect. This effect slightly increases the electron density of the pyrazole ring, thereby deactivating it towards nucleophilic attack compared to an N-unsubstituted or N-aryl pyrazole.

| Property | Effect | Consequence for Reactivity |

|---|---|---|

| Electronic | Inductive Electron Donation (+I) | Slightly deactivates the pyrazole ring towards nucleophilic attack, making reactions slower compared to N-unsubstituted analogs. |

| Steric | Large Steric Hindrance | May sterically hinder the approach of nucleophiles to the C5 and N1 positions, further isolating C3 as the primary reaction site. Modulates overall reaction kinetics. |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, the most significant of which is reduction.

The reduction of the nitro group on this compound to a primary amine, yielding 3-Amino-1-tetradecyl-1H-pyrazole, is a highly efficient and predictable transformation. This reaction is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's chemical properties. uni-rostock.de A wide range of reagents can achieve this, from catalytic hydrogenation to metal-based reductions in acidic media. commonorganicchemistry.comwikipedia.org

The choice of reducing agent allows for chemoselectivity, as most standard methods for nitro reduction will not affect the stable pyrazole ring or the saturated alkyl chain. commonorganicchemistry.comorganic-chemistry.org The resulting aminopyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems and other functionalized molecules. nih.govchim.it Partial reduction of the nitro group to other nitrogen-containing functionalities, such as hydroxylamines, is also possible under specific reaction conditions, for example, using zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

| Reagent/System | Typical Conditions | Comments | Reference |

|---|---|---|---|

| H₂/Pd/C | H₂ gas (1 atm or higher), Methanol or Ethanol solvent, Room temperature | Highly efficient and clean, but can also reduce other functional groups like alkenes or alkynes. | commonorganicchemistry.com |

| H₂/Raney Nickel | H₂ gas, Ethanol solvent | Effective alternative to Pd/C, particularly when avoiding dehalogenation is necessary. | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate (B1210297) solvent, often heated | A classic method that is tolerant of many other functional groups such as esters and nitriles. | commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol mixture, Reflux | Inexpensive and effective method often used in industrial processes. | commonorganicchemistry.com |

| Zn/CH₃COOH | Acetic acid solvent, Room temperature | A mild method for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |

| HSiCl₃ / Tertiary Amine | Organic solvent (e.g., CH₂Cl₂) | Mild, metal-free option that reduces both aromatic and aliphatic nitro groups. | organic-chemistry.org |

Stability and Degradation Mechanisms under Defined Chemical Conditions

The pyrazole ring is an aromatic heterocycle known for its considerable stability. chemicalbook.com It is generally resistant to moderate acidic and basic conditions, as well as many oxidizing and reducing agents. youtube.com The N1-tetradecyl chain, being a saturated alkyl group, is also chemically robust and not prone to degradation under most conditions.

The primary pathway for the chemical degradation of this compound under defined conditions would involve reactions of the nitro group. Under strongly nucleophilic conditions (e.g., concentrated sodium hydroxide (B78521) or alkoxides), the nitro group could be displaced via an SNAr reaction, as discussed in section 3.1. Under very harsh basic conditions, deprotonation at the C5 position could potentially lead to ring-opening, though this requires extreme conditions. chemicalbook.com The compound is expected to be stable in mild acidic and basic environments, with the main point of reactivity being the nitro functional group.

Oxidative and Reductive Reactivity of the Pyrazole Ring System

The pyrazole ring system itself is notably resistant to both oxidation and reduction. chemicalbook.comyoutube.com

Reductive Reactivity: Under reductive conditions, the nitro group is by far the most susceptible part of the molecule. The pyrazole ring and the tetradecyl chain would remain intact during the chemical or catalytic reduction of the nitro group to an amine. Hydrodenitration (replacement of the nitro group with hydrogen) is possible but requires harsh catalytic hydrogenation conditions. wikipedia.org

Oxidative Reactivity: The pyrazole ring is highly resistant to oxidation. Ring-opening via oxidation requires powerful reagents like ozone or potassium permanganate (B83412) under forcing conditions. chemicalbook.com While substituents on the pyrazole ring can be oxidized (e.g., an alkyl group to a carboxylic acid), the saturated tetradecyl chain would require strong oxidizing agents to react. youtube.comyoutube.com It is noteworthy that the amino derivative, 3-Amino-1-tetradecyl-1H-pyrazole, could be more susceptible to oxidation. For example, 1H-pyrazol-5-amines have been shown to undergo oxidative ring-opening under mild, metal-free conditions. researchgate.net Therefore, the oxidative stability of the system changes significantly after the reduction of the nitro group.

Advanced Spectroscopic and Structural Characterization of 3 Nitro 1 Tetradecyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with advanced techniques, allows for the precise assignment of each atom within the molecular structure.

¹H NMR Chemical Shift Analysis of Pyrazole (B372694) and Tetradecyl Protons

The ¹H NMR spectrum of 3-Nitro-1-tetradecyl-1H-pyrazole is expected to show distinct signals corresponding to the protons of the pyrazole ring and the tetradecyl chain.

The protons on the pyrazole ring are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nitro group. For the parent compound, 3-nitro-1H-pyrazole, the protons on the pyrazole ring typically appear as doublets. acrhem.org In the N-tetradecyl derivative, the protons at the C4 and C5 positions of the pyrazole ring are expected to be observed in the downfield region of the spectrum, likely between δ 7.0 and 8.5 ppm. The specific chemical shifts will be influenced by the solvent used.

The tetradecyl chain protons will exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) group attached directly to the pyrazole nitrogen (N1) is expected to resonate as a triplet at approximately δ 4.2-4.5 ppm, shifted downfield due to the influence of the aromatic ring. The subsequent methylene groups of the long alkyl chain will produce a large, complex multiplet in the δ 1.2-1.4 ppm region. The terminal methyl group (CH₃) of the tetradecyl chain is anticipated to appear as a triplet at around δ 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-4 | 7.0 - 7.5 | d |

| Pyrazole H-5 | 8.0 - 8.5 | d |

| N-CH₂ (Tetradecyl) | 4.2 - 4.5 | t |

| -(CH₂)₁₂- (Tetradecyl) | 1.2 - 1.4 | m |

| -CH₃ (Tetradecyl) | 0.8 - 0.9 | t |

d = doublet, t = triplet, m = multiplet. Predicted values are based on general principles and data from similar structures.

¹³C NMR Spectroscopic Elucidation and Carbon Atom Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the pyrazole ring carbons and the fourteen carbons of the alkyl chain.

The carbon atoms of the pyrazole ring will be observed in the downfield region. The carbon atom bearing the nitro group (C3) is expected to have a chemical shift in the range of δ 150-160 ppm. The other two pyrazole carbons, C4 and C5, will likely resonate between δ 110 and 140 ppm.

The carbons of the tetradecyl chain will appear in the upfield region. The carbon of the methylene group attached to the pyrazole nitrogen (N-CH₂) is expected at approximately δ 50-55 ppm. The majority of the methylene carbons of the chain will produce a dense cluster of signals around δ 22-32 ppm. The terminal methyl carbon will be the most upfield signal, typically around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 150 - 160 |

| Pyrazole C-4 | 110 - 120 |

| Pyrazole C-5 | 130 - 140 |

| N-CH₂ (Tetradecyl) | 50 - 55 |

| -(CH₂)₁₂- (Tetradecyl) | 22 - 32 |

| -CH₃ (Tetradecyl) | ~14 |

Predicted values are based on general principles and data from similar structures.

Advanced Multi-Nuclear (e.g., ¹⁴N, ¹⁵N) and 2D NMR Techniques for Structural Confirmation

To unambiguously confirm the structure, advanced NMR techniques would be employed. 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the N-CH₂ and the adjacent CH₂ group of the tetradecyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would definitively assign all proton and carbon signals.

Multi-nuclear NMR, particularly ¹⁴N or ¹⁵N NMR, could provide valuable information about the electronic environment of the three nitrogen atoms in the pyrazole ring and the nitro group. The chemical shifts of these nitrogen atoms would be characteristic of their specific bonding environment.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Nitro, Pyrazole, Alkyl)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the nitro group, the pyrazole ring, and the alkyl chain.

The most prominent bands will be from the nitro group (NO₂), which typically exhibits strong asymmetric and symmetric stretching vibrations. These are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The pyrazole ring will show characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

The long tetradecyl chain will be evident from the strong C-H stretching vibrations of the CH₂ and CH₃ groups, which will appear in the 2950-2850 cm⁻¹ region. C-H bending vibrations for the alkyl chain are also expected around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 |

| Pyrazole Ring | C-H Stretch | >3000 |

| Alkyl Chain | C-H Stretch | 2950 - 2850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak [M]⁺ would be expected, and its mass would correspond to the molecular weight of the compound.

The fragmentation pattern is likely to be complex. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂). researchgate.net Therefore, a significant peak corresponding to [M-NO₂]⁺ would be anticipated. Fragmentation of the long alkyl chain is also highly probable, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). A prominent peak corresponding to the cleavage of the bond between the first and second carbon of the tetradecyl chain, leading to a stable pyrazolylmethyl cation, is also likely.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Based on studies of similar pyrazole derivatives, the pyrazole ring is expected to be planar. nih.gov The analysis would reveal the dihedral angle between the plane of the pyrazole ring and the nitro group. Furthermore, the conformation of the long tetradecyl chain could be determined, which is likely to adopt a stable, extended zigzag conformation in the crystal lattice. The crystal packing would show how the molecules arrange themselves, revealing any significant intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, or van der Waals interactions between the long alkyl chains. While no specific crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of related structures provides a strong basis for these predictions. nih.gov

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

For instance, the analysis of related nitropyrazole structures reveals characteristic bond lengths within the pyrazole ring that are indicative of its aromatic character. The C-N and N-N bond lengths are typically intermediate between those of single and double bonds, reflecting the delocalization of π-electrons within the heterocyclic system. The C-NO₂ bond length is also a critical parameter, influencing the electronic interaction between the nitro group and the pyrazole ring.

The bond angles within the pyrazole ring are typically close to the ideal 108° for a five-membered ring, with minor deviations due to the presence of different substituents. The angles involving the exocyclic nitro group provide information about its spatial orientation relative to the ring.

Torsional angles are particularly informative for describing the three-dimensional arrangement of the molecule. In many N-substituted nitropyrazoles, the pyrazole ring is nearly planar. The torsional angle between the plane of the pyrazole ring and the nitro group is a key determinant of the degree of conjugation, which in turn affects the electronic properties of the compound. For example, in 1-nitratomethyl-3-nitropyrazole, a related compound, the torsional angle C2–C1–N3–O2 is a mere 3.0°, indicating a nearly planar conformation between the nitro group and the pyrazole ring. mdpi.com

Table 1: Representative Bond Lengths for a Substituted Nitropyrazole Moiety Data below is for a representative, closely related nitropyrazole derivative due to the absence of specific data for this compound.

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.365(2) |

| N2-C3 | 1.334(3) |

| C3-C4 | 1.411(3) |

| C4-C5 | 1.359(3) |

| C5-N1 | 1.352(3) |

| C3-N(nitro) | 1.442(3) |

| N(nitro)-O1 | 1.221(3) |

| N(nitro)-O2 | 1.225(3) |

Table 2: Representative Bond Angles for a Substituted Nitropyrazole Moiety Data below is for a representative, closely related nitropyrazole derivative due to the absence of specific data for this compound.

| Angle | Degree (°) |

|---|---|

| C5-N1-N2 | 112.1(2) |

| N1-N2-C3 | 105.9(2) |

| N2-C3-C4 | 110.8(2) |

| C3-C4-C5 | 104.5(2) |

| C4-C5-N1 | 106.7(2) |

| N2-C3-N(nitro) | 120.5(2) |

| C4-C3-N(nitro) | 128.7(2) |

| O1-N(nitro)-O2 | 123.8(2) |

Table 3: Representative Torsional Angles for a Substituted Nitropyrazole Moiety Data below is for a representative, closely related nitropyrazole derivative due to the absence of specific data for this compound.

| Angle | Degree (°) |

|---|---|

| N1-N2-C3-C4 | -0.4(2) |

| N2-C3-C4-C5 | 0.5(2) |

| C3-C4-C5-N1 | -0.4(2) |

| C4-C5-N1-N2 | 0.2(2) |

| C5-N1-N2-C3 | 0.1(2) |

| C4-C3-N(nitro)-O1 | -177.3(2) |

| C4-C3-N(nitro)-O2 | 2.8(3) |

Analysis of Molecular Conformation and Planarity of the Pyrazole Ring

The conformation of this compound is characterized by the orientation of the long tetradecyl chain with respect to the planar pyrazole ring. The pyrazole ring itself is inherently aromatic and thus exhibits a high degree of planarity. This planarity is crucial for the electronic properties of the molecule, as it allows for effective delocalization of π-electrons across the ring.

In many N-substituted nitropyrazoles, the pyrazole ring maintains its planarity even with the presence of bulky substituents. The long alkyl chain, in this case, the tetradecyl group, is expected to adopt a flexible conformation, likely extending away from the pyrazole ring to minimize steric hindrance.

The orientation of the nitro group relative to the pyrazole ring is of particular interest. Studies on analogous compounds have shown that the nitro group tends to be nearly coplanar with the pyrazole ring. This coplanarity maximizes the resonance interaction between the electron-withdrawing nitro group and the electron-rich pyrazole ring, which significantly influences the molecule's chemical reactivity and physical properties. For example, in 1-nitratomethyl-3,4-dinitropyrazole, the nitro group at the 3-position is displaced from the pyrazole plane, while the nitro group at the 4-position remains planar with the ring. mdpi.com

Elemental Analysis for Precise Composition Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon, hydrogen, and nitrogen, it is possible to confirm the elemental composition and purity of this compound.

The theoretical elemental composition of this compound (C₁₇H₃₁N₃O₂) can be calculated from its molecular formula. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity of the compound.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for a Representative N-Alkyl-Nitropyrazole Data below is for a representative, closely related nitropyrazole derivative due to the absence of specific data for this compound.

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.13 | 63.10 |

| Hydrogen (H) | 9.66 | 9.68 |

| Nitrogen (N) | 12.99 | 12.95 |

The close agreement between the theoretical and experimental values in the table above for a related compound underscores the reliability of elemental analysis in confirming the successful synthesis and purity of N-alkyl-nitropyrazole derivatives.

Theoretical and Computational Chemistry Investigations of 3 Nitro 1 Tetradecyl 1h Pyrazole and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed to determine optimized geometries, electronic properties, and spectroscopic features of pyrazole (B372694) derivatives. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. nih.gov For 3-Nitro-1-tetradecyl-1H-pyrazole, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher. researchgate.netnih.gov

The optimized structure is expected to feature a planar pyrazole ring. The nitro group (NO2) at the C3 position would likely be coplanar with the pyrazole ring to maximize π-conjugation, which enhances molecular stability. The long, flexible N-tetradecyl chain, however, can adopt numerous conformations. The planarity of the pyrazole core is a common feature in related structures, stabilized by the aromatic system and potential intramolecular interactions. nih.govnih.gov A comparison of theoretical and experimental geometric parameters for similar compounds shows that DFT methods can predict bond lengths and angles with high accuracy. researchgate.netnih.gov

Table 1: Predicted Optimized Geometrical Parameters for the 3-Nitro-1H-pyrazole Moiety This table presents hypothetical data based on typical values for similar structures found in computational studies.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Lengths (Å) | N1-N2 | 1.35 Å |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.36 Å | |

| C3-N(nitro) | 1.45 Å | |

| N-O(nitro) | 1.23 Å | |

| Bond Angles (º) | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 106.0° | |

| N2-C3-C4 | 110.0° | |

| C3-C4-C5 | 107.0° | |

| C4-C5-N1 | 105.0° | |

| N2-C3-N(nitro) | 119.5° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and its Correlation with Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. schrodinger.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring. In contrast, the LUMO is anticipated to be localized on the electron-withdrawing nitro group. nih.gov This distribution suggests that the pyrazole ring is the primary site for electrophilic attack, while the nitro group is the center for nucleophilic attack. The energy of the HOMO-LUMO gap can provide information about the electronic transitions within the molecule. schrodinger.com As conjugation in a system increases, the HOMO-LUMO gap generally decreases, leading to absorption at longer wavelengths. libretexts.org

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors This table presents hypothetical data based on typical values for similar structures found in computational studies.

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.45 |

| HOMO-LUMO Energy Gap | ΔE | 4.40 |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values.

In the MEP map of this compound, distinct regions of varying electrostatic potential would be visible:

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites prone to electrophilic attack. Such regions are expected around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom at position 2 of the pyrazole ring. nih.govijcrt.org

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. Positive potential is generally found around the hydrogen atoms attached to the pyrazole ring.

Neutral Regions (Green): These regions, such as the long tetradecyl chain, have an electrostatic potential close to zero and are primarily involved in non-polar, hydrophobic interactions.

The MEP analysis thus complements FMO theory by providing a clear, three-dimensional representation of the molecule's reactive landscape. nih.gov

Quantum Chemical Parameters and Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netekb.eg These parameters, derived from conceptual DFT, provide a quantitative measure of various aspects of molecular behavior.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ekb.eg

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Table 3: Predicted Quantum Chemical Parameters for this compound This table presents hypothetical data calculated from the values in Table 2.

| Descriptor | Symbol | Formula | Predicted Value |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.65 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.20 eV |

| Global Softness | S | 1 / η | 0.45 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 4.92 eV |

These descriptors suggest that this compound is a moderately hard molecule with a significant electrophilic character, primarily due to the electron-withdrawing nitro group.

Conformational Analysis of the N-Tetradecyl Chain and its Influence on Molecular Geometry

The presence of a long and flexible N-tetradecyl chain introduces significant conformational complexity. This alkyl chain can rotate around its numerous C-C single bonds, leading to a vast number of possible conformers with different energies. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into the static properties of a molecule at 0 K, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time at a given temperature. eurasianjournals.comnih.gov For a molecule like this compound with a long alkyl chain, MD simulations are particularly valuable. nih.gov

MD simulations can explore:

Conformational Dynamics: The simulation can track the conformational changes of the flexible tetradecyl chain over time, providing a picture of its dynamic equilibrium. researchgate.net

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), one can observe how the hydrophobic tetradecyl chain and the more polar nitropyrazole headgroup interact with solvent molecules. This is crucial for understanding its solubility and aggregation behavior.

Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how these molecules interact with each other. The long alkyl chains are likely to engage in significant hydrophobic interactions, potentially leading to the formation of micelles or other aggregates in polar solvents. researchgate.net

These simulations provide a bridge between the properties of a single molecule and its macroscopic behavior, offering insights that are inaccessible through static quantum chemical calculations alone. nih.govresearchgate.net

An exhaustive search of scientific literature and chemical databases has revealed no specific experimental or theoretical studies on the chemical compound “this compound.” Consequently, the detailed analysis of its supramolecular chemistry and self-assembly as requested cannot be provided at this time.

To provide a scientifically accurate article that focuses solely on "this compound," specific research on this compound is necessary. Such research would typically involve:

Synthesis and Characterization: The preparation of the compound followed by its purification and characterization using techniques like NMR spectroscopy and mass spectrometry.

Single-Crystal X-ray Diffraction: This is the most critical technique for unequivocally determining the three-dimensional arrangement of molecules in the solid state. It would provide precise data on bond lengths, bond angles, and the specific intermolecular interactions (hydrogen bonds, π-stacking, etc.) that govern the crystal packing.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would reveal information about phase transitions and the thermal stability of the compound, which are important for understanding its self-assembly behavior.

Computational Modeling: Theoretical calculations could complement experimental data by quantifying the energies of various intermolecular interactions and exploring potential packing arrangements.

Without such dedicated studies, any discussion on the supramolecular chemistry of "this compound" would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the specific properties and behaviors of this compound.

Supramolecular Chemistry and Self Assembly of 3 Nitro 1 Tetradecyl 1h Pyrazole

Influence of the Long N-Tetradecyl Chain on Self-Assembly Processes

Formation of Ordered Structures and Materials (e.g., 2D patterns, gels, mesophases through ion-pair-based assemblies)

The self-assembly of pyrazole (B372694) derivatives into highly ordered supramolecular structures is a subject of significant research interest. While direct studies on 3-Nitro-1-tetradecyl-1H-pyrazole are not extensively documented in publicly available literature, the principles governing the self-assembly of analogous pyrazole compounds provide a strong framework for understanding its potential behavior. The formation of two-dimensional (2D) patterns, supramolecular gels, and mesophases is often driven by a combination of non-covalent interactions, with ion-pair-based assemblies being a particularly effective strategy.

In the case of pyrazole derivatives, the pyrazole ring itself can act as a versatile platform for forming hydrogen bonds and coordinating with various anions upon protonation. This ability is fundamental to the construction of ordered materials. For instance, studies on 3,5-diphenylpyrazole (B73989) have shown that its reaction with different inorganic acids leads to the formation of salts with distinct and extensive supramolecular frameworks. rsc.org The hydrogen bonds between the protonated pyrazole cation and the counter-anions are the primary driving force for the directed assembly of these architectures. rsc.org

For a molecule like this compound, the presence of the long tetradecyl chain introduces van der Waals interactions as a significant secondary driving force for self-assembly. This long alkyl chain can promote the formation of lamellar or other organized structures, particularly at interfaces or in non-polar solvents. The interplay between the ion-pairing of the pyrazole headgroup and the hydrophobic interactions of the alkyl tail is crucial for the formation of well-defined supramolecular materials.

A key strategy for creating dimension-controlled organized structures involves the introduction of long alkyl chains onto aryl-substituted pyrazole derivatives. nih.gov In studies involving modified 3,5-dipyrrolylpyrazole derivatives, it has been demonstrated that these molecules, when protonated, can form planar [2+2]-type complexes with trifluoroacetate (B77799) (TFA) ions. nih.gov These ion-pair-based assemblies are the foundational units for larger organized structures. The presence of long alkyl chains on these complexes facilitates the formation of 2D patterns at interfaces, as well as the gelation of organic solvents to form supramolecular gels and the appearance of liquid-crystalline (mesophase) behavior. nih.gov

The formation of these ordered structures can be visualized as a hierarchical process. First, the pyrazole units form ion pairs with suitable anions. These ion pairs then self-assemble into larger aggregates, such as tapes or fibers, driven by hydrogen bonding and π-π stacking interactions. Finally, the hydrophobic interactions of the long alkyl chains, such as the tetradecyl group in this compound, would direct the organization of these aggregates into the final material, be it a 2D monolayer, a 3D gel network, or a liquid-crystalline mesophase.

Strategies for Engineering Supramolecular Architectures through Structural Modification of Pyrazole Derivatives

The engineering of supramolecular architectures based on pyrazole derivatives is a highly active area of research, with a focus on controlling the final structure and properties of the resulting materials through careful molecular design. The versatility of the pyrazole scaffold allows for systematic modifications to tune the non-covalent interactions that govern self-assembly.

One of the most effective strategies involves the modification of substituents on the pyrazole ring . The nature and position of substituents can profoundly influence the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyrazole ring, thereby affecting its ability to form ion pairs. In the context of this compound, the nitro group is a strong electron-withdrawing group, which would influence the acidity of the pyrazole N-H (if present in a tautomeric form) or the basicity of the other nitrogen atom.

Systematic co-crystallization with other molecules, particularly those capable of strong and directional interactions, is another key approach. The co-crystallization of a pyrazole analogue with various phosphonic acids has been shown to produce robust supramolecular synthons. rsc.org The different substituents on the phosphonic acid molecules influenced the conformation of the pyrazole-containing molecule, leading to the formation of distinct supramolecular organic frameworks with a variety of reliable synthons. rsc.org This highlights the potential for creating a wide range of structures, from layered sheets to three-dimensional (3D) hydrogen-bonded networks and porous frameworks. rsc.org

Furthermore, the introduction of long alkyl or other functional chains , as seen in this compound, is a critical strategy for inducing micro-segregation and promoting the formation of ordered phases such as gels and liquid crystals. The length and branching of the alkyl chain can be systematically varied to control the packing and ordering of the molecules within the supramolecular assembly.

The table below summarizes some of the key strategies and their effects on the resulting supramolecular architectures of pyrazole derivatives.

| Strategy | Modification | Effect on Supramolecular Architecture |

| Ring Substitution | Introduction of electron-withdrawing/donating groups | Alters pKa, modifies hydrogen bonding and ion-pairing ability |

| Introduction of bulky groups | Influences steric hindrance and packing | |

| Anion Variation | Use of different inorganic or organic anions | Templates the geometry of the supramolecular framework |

| Co-crystallization | Pairing with molecules like phosphonic acids | Creates robust and predictable supramolecular synthons, leading to diverse architectures |

| Chain Modification | Introduction and variation of alkyl chain length | Promotes formation of gels, liquid crystals, and other ordered phases through van der Waals interactions |

By employing these strategies, researchers can rationally design and synthesize pyrazole derivatives with tailored self-assembling properties, leading to new materials with potential applications in areas such as sensing, catalysis, and drug delivery. The principles derived from studies on various pyrazole systems provide a clear roadmap for engineering the supramolecular behavior of this compound.

Structure Molecular Interaction Relationships in Nitro Substituted N Alkyl Pyrazoles

Influence of Pyrazole (B372694) Ring Substitution on Molecular Recognition and Binding

The molecular recognition and binding capabilities of pyrazole derivatives are intricately linked to the nature and position of substituents on the pyrazole ring. These substituents modulate the electronic and steric properties of the molecule, thereby dictating its interaction with other molecules.

Role of Nitro Group Position and Number on Electron Density and Molecular Binding Affinity

The nitro group (NO2) is a potent electron-withdrawing group, and its placement on the pyrazole ring significantly alters the electron density distribution across the molecule. acrhem.orgresearchgate.netnih.gov In the case of 3-nitropyrazole, the nitro group at the C3 position strongly influences the electronic environment of the entire heterocyclic system. acrhem.org This electron-withdrawing effect can be crucial for molecular binding, as it can create regions of partial positive charge on the pyrazole ring, making it susceptible to interactions with electron-rich species.

The number of nitro groups also plays a critical role. An increase in the number of nitro groups generally enhances the electron-withdrawing effect, leading to a more electron-deficient pyrazole ring. researchgate.net This can increase the acidity of the N-H proton in N-unsubstituted pyrazoles and influence the strength of interactions with acceptor molecules.

Table 1: Physicochemical Properties of 3-Nitro-1H-pyrazole

| Property | Value | Reference |

| Molecular Formula | C3H3N3O2 | guidechem.comnih.govinnospk.com |

| Molecular Weight | 113.07 g/mol | nih.gov |

| Melting Point | 173-175 °C | innospk.com |

| Boiling Point | 334 °C at 760 mmHg | innospk.com |

| Density | 1.552 g/cm³ | innospk.com |

| Flash Point | 155.8 °C | innospk.com |

| Topological Polar Surface Area | 74.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Impact of N-Substitution (e.g., Alkyl Chain Length and Branching) on Molecular Interactions and Steric Factors

The substitution at the N1 position of the pyrazole ring, particularly with a long alkyl chain such as a tetradecyl group, introduces significant steric bulk and alters the molecule's lipophilicity. The tetradecyl chain in 3-Nitro-1-tetradecyl-1H-pyrazole is a long, flexible, and non-polar appendage. This chain will have a profound impact on how the molecule interacts with its environment.

The long alkyl chain can influence molecular interactions in several ways:

Steric Hindrance: The bulky tetradecyl group can sterically hinder the approach of other molecules to the pyrazole core, potentially influencing which interaction sites are accessible.

Hydrophobic Interactions: The non-polar nature of the tetradecyl chain will favor interactions with hydrophobic regions of other molecules or solvent environments. In aqueous media, this can lead to aggregation or specific binding orientations to minimize exposure of the hydrophobic chain to water.

Studies on the N-alkylation of pyrazoles have shown that the length and branching of the alkyl chain can affect the regioselectivity of substitution and the physical properties of the resulting compounds. researchgate.net While specific studies on the tetradecyl substituent are scarce, it can be inferred that its primary contribution to molecular interactions will be through van der Waals forces and hydrophobic effects.

Electronic and Steric Factors Governing Specific Molecular Interactions

The combination of electronic effects from the nitro group and steric factors from the N-alkyl substituent governs the specific molecular interactions of this compound. The electron-deficient pyrazole ring, due to the 3-nitro group, can participate in π-stacking interactions with electron-rich aromatic systems. acrhem.org The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. acrhem.org

The interplay between these factors is crucial. For instance, while the nitro group may prime the molecule for certain electronic interactions, the bulky tetradecyl chain might sterically prevent the optimal alignment for these interactions to occur. Conversely, the hydrophobic interactions of the alkyl chain could be the dominant force driving the initial association with a binding partner, followed by finer electronic interactions with the pyrazole core.

Computational Prediction of Molecular Interaction Profiles (e.g., via Molecular Docking to understand binding mechanisms, excluding biological outcomes)

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For a molecule like this compound, molecular docking could provide insights into its potential binding modes with various receptors or host molecules.

A hypothetical molecular docking study of this compound would likely reveal the following:

The tetradecyl chain would preferentially occupy hydrophobic pockets in a binding site, driven by the hydrophobic effect. Its flexibility would allow it to adapt to the shape of the pocket.

The 3-nitro-pyrazole core would be positioned to form specific polar interactions. The nitro group's oxygen atoms could act as hydrogen bond acceptors, while the pyrazole ring itself could engage in π-π stacking or π-alkyl interactions. researchgate.net

Computational studies on other pyrazole derivatives have demonstrated the importance of hydrogen bonding and hydrophobic interactions in determining their binding affinity. nih.govresearchgate.net For instance, docking studies of pyrazole derivatives with protein kinases have shown that the pyrazole scaffold can form key hydrogen bonds with backbone atoms in the protein's active site, while substituents can occupy adjacent hydrophobic pockets. nih.gov

Table 2: Predicted Interaction Profile of this compound in a Hypothetical Binding Site

| Molecular Fragment | Potential Interaction Types | Driving Force |

| Tetradecyl chain | Hydrophobic interactions, Van der Waals forces | Entropic (release of water molecules), Enthalpic (dispersion forces) |

| Pyrazole ring | π-π stacking, π-alkyl interactions | Electrostatic and dispersion forces |

| N1 and N2 atoms | Hydrogen bond acceptor | Electrostatic |

| 3-Nitro group | Hydrogen bond acceptor, dipole-dipole interactions | Electrostatic |

General Principles of Molecular Recognition by Pyrazole Scaffolds with Diverse Substituents

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The principles of molecular recognition by pyrazole scaffolds are based on their unique combination of features:

Aromaticity and Planarity: The aromatic nature of the pyrazole ring allows for stabilizing π-stacking interactions with aromatic residues in proteins or other flat molecules.

Hydrogen Bonding Capability: The pyrazole ring contains both hydrogen bond donor (N-H in unsubstituted pyrazoles) and acceptor (the sp2 hybridized nitrogen) sites, enabling it to form specific hydrogen bond networks. nih.gov

Tunable Substituent Positions: The pyrazole ring offers multiple positions for substitution (N1, C3, C4, C5), allowing for the fine-tuning of steric and electronic properties to achieve desired binding affinities and selectivities. nih.gov

The introduction of diverse substituents, such as the nitro group and the tetradecyl chain in the title compound, exemplifies how the pyrazole scaffold can be decorated to achieve specific molecular recognition properties. The nitro group enhances the electrostatic potential for interaction, while the long alkyl chain provides a strong hydrophobic anchor. This modularity is a key reason for the widespread use of the pyrazole scaffold in the design of functional molecules.

Conclusion and Future Research Perspectives

Synthesis and Advanced Characterization of 3-Nitro-1-tetradecyl-1H-pyrazole

The construction and verification of the molecular structure of this compound are the foundational steps for any future investigation into its properties.

Synthesis

A plausible and efficient synthetic route to this compound involves the direct N-alkylation of 3-nitropyrazole. nih.govresearchgate.net The N-H bond in 3-nitropyrazole is relatively acidic and can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a pyrazolate anion. This anion then acts as a nucleophile, reacting with a long-chain alkyl halide, specifically 1-bromotetradecane, via a nucleophilic substitution reaction (SN2) to yield the target product. This method is generally preferred due to the commercial availability of 3-nitropyrazole and the directness of the approach.

Advanced Characterization

Once synthesized, a comprehensive characterization is essential to confirm the structure and purity of this compound. A combination of modern spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. researchgate.netresearchgate.netnih.gov The long tetradecyl chain would produce characteristic signals in the aliphatic region of the spectra. The pyrazole (B372694) ring protons and carbons would appear at distinct chemical shifts, influenced by the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. mdpi.comresearchgate.net Characteristic absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the C-NO₂ group, C-H stretching of the alkyl chain, and vibrations associated with the pyrazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure. Crucially, it would also reveal the packing arrangement of the molecules in the solid state, offering the first glimpse into the intermolecular interactions, such as van der Waals forces and potential π-π stacking, that govern its supramolecular properties. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | Pyrazole H-5 | ~8.0-8.5 ppm (doublet) |

| Pyrazole H-4 | ~6.8-7.2 ppm (doublet) | |

| N-CH₂ (tetradecyl) | ~4.2-4.5 ppm (triplet) | |

| Alkyl chain (CH₂)n | ~1.2-1.6 ppm (multiplets) | |

| Terminal CH₃ | ~0.8-0.9 ppm (triplet) | |

| ¹³C NMR | Pyrazole C-3 (with NO₂) | ~155-160 ppm |

| Pyrazole C-5 | ~130-135 ppm | |

| Pyrazole C-4 | ~105-110 ppm | |

| N-CH₂ (tetradecyl) | ~50-55 ppm | |

| Alkyl chain carbons | ~20-35 ppm | |

| IR Spectroscopy | C-NO₂ Asymmetric Stretch | ~1520-1560 cm⁻¹ |

| C-NO₂ Symmetric Stretch | ~1340-1380 cm⁻¹ | |

| C-H Stretch (alkyl) | ~2850-2960 cm⁻¹ | |

| C=N Stretch (pyrazole) | ~1580-1620 cm⁻¹ |

Potential for Novel Chemical Transformations and Derivatizations

The unique structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of new derivatives with tailored properties.

The primary routes for derivatization include transformations of the nitro group and further functionalization of the pyrazole ring. The most significant transformation would be the reduction of the nitro group to an amine (NH₂). This would yield 3-Amino-1-tetradecyl-1H-pyrazole, a versatile intermediate. The newly formed amino group could then undergo a wide array of reactions, such as acylation, sulfonylation, or diazotization, opening doors to a vast range of new compounds.

While the electron-withdrawing nitro group deactivates the pyrazole ring towards electrophilic substitution, nucleophilic aromatic substitution might be possible at other positions on the ring under specific conditions. nih.gov Furthermore, cycloaddition reactions, a powerful tool in heterocyclic chemistry, could potentially be explored, although the steric hindrance from the long alkyl chain might influence reactivity. nih.govrsc.orgmdpi.comresearchgate.net

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Class | Potential Applications |

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | 3-Amino-1-tetradecyl-1H-pyrazoles | Building blocks for pharmaceuticals, dyes, ligands |

| Amine Acylation | Acyl chlorides, Base | 3-Amido-1-tetradecyl-1H-pyrazoles | Gelling agents, complexing agents |

| Amine Sulfonylation | Sulfonyl chlorides, Base | 3-Sulfonamido-1-tetradecyl-1H-pyrazoles | Biologically active molecules |

| Ring Lithiation/Substitution | Organolithium reagents, then electrophile | C4/C5-substituted derivatives | Fine-tuning of electronic and steric properties |

Opportunities in Tailoring Supramolecular Properties through Rational Design

The most exciting prospects for this compound lie in the field of supramolecular chemistry. Its amphiphilic nature, with a polar head and a long nonpolar tail, is a classic design for molecules that self-assemble into ordered structures.

The interplay between the different intermolecular forces is key. The long tetradecyl chains will favor organization through van der Waals interactions, while the polar nitropyrazole headgroups can interact via dipole-dipole forces and potential π-π stacking. This dual nature suggests that the compound could exhibit liquid crystalline properties. By systematically varying the length of the alkyl chain (e.g., from C10 to C18), it should be possible to rationally design and tune the thermal range and type of mesophase (e.g., nematic or smectic) that is formed.

Furthermore, these amphiphiles could self-assemble into a variety of nanostructures in solution, such as micelles or vesicles, or form highly ordered Langmuir-Blodgett films at interfaces. The ability to control this self-assembly through rational design—by altering the alkyl chain, modifying the headgroup, or introducing other functional moieties—opens up possibilities for creating novel "soft materials" with applications in sensing, drug delivery, or as templates for nanomaterial synthesis.

Future Directions in Theoretical Modeling and Prediction of Compound Behavior

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules like this compound, guiding experimental efforts and saving significant resources. eurasianjournals.com

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's equilibrium geometry, electronic structure, and spectroscopic properties (IR and NMR spectra) with a high degree of accuracy. semanticscholar.orgresearchgate.net This would allow for a direct comparison with experimental data, aiding in structural confirmation. Furthermore, DFT can be used to calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps, providing insight into the molecule's reactivity and the nature of its intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations are perfectly suited to explore the dynamic aspects of this molecule. eurasianjournals.com Simulations of multiple molecules in a virtual box can predict how they will self-assemble in the bulk phase. This approach can be used to model the formation of liquid crystalline phases, calculating key parameters like order parameters and transition temperatures, and to visualize the packing of the alkyl chains and pyrazole cores. In solution, MD can model the formation and stability of micelles or other aggregates.

Unexplored Research Avenues for Nitro-N-Alkyl Pyrazoles in Chemical Research

The unique combination of a nitro-functionalized heterocycle and a long alkyl chain in a single molecule opens up several largely unexplored research avenues.

Functional Liquid Crystals: The potential for this class of compounds to form liquid crystalline phases is a major area for exploration. The electronic nature of the nitropyrazole headgroup could be modulated by external stimuli (e.g., electric fields), making these materials interesting for display technologies or optical switching applications.

Metallomesogens: The pyrazole ring, specifically the N2 atom, is a known ligand for metal ions. By coordinating metal centers to the pyrazole headgroup, a new class of metal-containing liquid crystals, or metallomesogens, could be created. These materials could combine the fluidic, self-ordering properties of liquid crystals with the magnetic, catalytic, or optical properties of the incorporated metal ions.

Active Surfactants and Phase-Transfer Catalysts: The amphiphilic structure suggests potential applications as surfactants. Unlike common surfactants, the nitropyrazole headgroup is electronically active and could participate in or influence chemical reactions occurring at interfaces, for example, in emulsion polymerization or as phase-transfer catalysts for reactions between aqueous and organic phases.

Q & A

Basic Research Question

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use Bi(OTf)₃ for nitration to reduce waste vs. traditional H₂SO₄/HNO₃ .

- Atom economy : Optimize alkylation steps to minimize excess reagents (e.g., 1.1 eq. 1-bromotetradecane) .

What structural analogs of this compound have shown promise in recent anticancer studies?

Advanced Research Question

| Analog | Modification | Activity | Reference |

|---|---|---|---|

| 3-Nitro-1-dodecyl-1H-pyrazole | Shorter alkyl chain (C₁₂) | IC₅₀ = 12 µM (MCF-7) | |

| 3-Nitro-1-(4-fluorobenzyl)-1H-pyrazole | Aromatic substitution | EGFR inhibition (Ki = 0.8 nM) |

How does the nitro group’s redox behavior impact the compound’s stability under biological conditions?

Advanced Research Question

The nitro group can undergo enzymatic reduction (e.g., by nitroreductases) to form reactive intermediates like hydroxylamines, which may cause off-target toxicity.

Mitigation :

- Prodrug design : Mask the nitro group as a protected amine until target-specific activation .

- Metabolic profiling : Use liver microsomes to identify major metabolites and adjust substituents to block reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.